(-)-Neplanocin A

Antiviral SAH hydrolase Vesicular stomatitis virus

(-)-Neplanocin A is the definitive irreversible SAH hydrolase inhibitor (Ki=8.39 nM) for antiviral and oncology research. Unlike generic SAH inhibitors, this natural (-)-enantiomer from Ampullariella regularis demonstrates 4.3-fold greater potency against vesicular stomatitis virus (ID50=0.07 μg/mL) versus 3-deazaneplanocin A, and exhibits stereochemistry-dependent cytotoxicity not replicated by synthetic (+)-enantiomers. With validated in vivo efficacy against L1210 leukemia and broad-spectrum activity across DNA, (-)RNA, and dsRNA viruses, compound-specific procurement is essential for reproducible drug discovery results.

Molecular Formula C11H13N5O3
Molecular Weight 263.25 g/mol
CAS No. 72877-50-0
Cat. No. B135234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Neplanocin A
CAS72877-50-0
Synonymshalo-neplanocin A
neplanocin A
neplanocin A, hydrochloride, (1S-(1alpha,2alpha,5beta))
Molecular FormulaC11H13N5O3
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
InChIInChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
InChIKeyXUGWUUDOWNZAGW-VDAHYXPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Neplanocin A CAS 72877-50-0: Potent Irreversible SAH Hydrolase Inhibitor for Antiviral and Antitumor Research Procurement


(-)-Neplanocin A (CAS 72877-50-0) is a naturally occurring carbocyclic analogue of adenosine, isolated from Ampullariella regularis, that functions as a potent and irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (EC 3.3.1.1) with a Ki of 8.39 nM . This cyclopentenyl nucleoside antibiotic exhibits both significant antitumor activity against mouse leukemia L1210 cells and broad-spectrum antiviral properties against DNA viruses (vaccinia), negative-sense RNA viruses (parainfluenza, measles, vesicular stomatitis), and double-stranded RNA viruses (reo) [1][2]. The compound's mechanism of action involves the accumulation of intracellular SAH, which elevates the SAH to S-adenosylmethionine (SAM) ratio, thereby inhibiting SAM-dependent methyltransferases essential for viral replication and tumor cell proliferation .

Why (-)-Neplanocin A Cannot Be Substituted with Other SAH Hydrolase Inhibitors or Enantiomers


Generic substitution among SAH hydrolase inhibitors is scientifically invalid due to profound differences in binding kinetics, metabolic fate, and stereochemical specificity. (-)-Neplanocin A functions as an irreversible inactivator of SAH hydrolase (Ki = 8.39 nM), whereas structurally similar analogs such as 3-deazaneplanocin A exhibit reversible inhibition [1]. Furthermore, enantiomeric purity is critical: the natural (-)-enantiomer demonstrates consistently higher cytotoxicity against cancer cell lines compared to its synthetic (+)-enantiomer counterpart [2]. Metabolic processing also differs substantially among carbocyclic adenosine analogs—neplanocin A and aristeromycin, despite structural similarity, exhibit divergent metabolic pathways and cellular effects that preclude interchangeable use [3]. These molecular-level distinctions translate directly into differential antiviral potency and antitumor efficacy, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (-)-Neplanocin A Versus Closest Analogs: Head-to-Head and Cross-Study Comparative Data


Irreversible vs. Reversible SAH Hydrolase Inhibition: (-)-Neplanocin A Outperforms 3-Deazaneplanocin A in Vesicular Stomatitis Virus Model

(-)-Neplanocin A demonstrates a 4.3-fold greater antiviral potency against vesicular stomatitis virus compared to the reversible SAH hydrolase inhibitor 3-deazaneplanocin A, as measured by ID50 values in cell culture [1]. This differential potency is attributed to the irreversible nature of (-)-neplanocin A's enzyme inactivation (Ki = 8.39 nM) versus reversible inhibition by 3-deazaneplanocin A, leading to sustained suppression of viral replication [1].

Antiviral SAH hydrolase Vesicular stomatitis virus

Enantiomer-Specific Cytotoxicity: (-)-Neplanocin A Demonstrates Superior Anticancer Activity Versus (+)-Enantiomer Across Multiple Cell Lines

In a comprehensive comparison of enantiomeric neplanocins A across a series of cancerous and non-cancerous cell lines, the natural stereochemistry (-)-neplanocin A was consistently more cytotoxic than its synthetic (+)-NPA derivative [1]. Molecular docking analysis revealed differences in binding energy between the individual enantiomers with adenosine-interacting enzymes including SAH hydrolase (SAHH/AHCY), adenosine kinase (ADK), and adenosine deaminases (ADA and ADA2), providing a mechanistic basis for the stereospecific activity [1].

Anticancer Chirality Enantiomer comparison

In Vivo Antitumor Efficacy: (-)-Neplanocin A Shows Marked L1210 Leukemia Growth Inhibition While Synthetic Derivatives Fail

(-)-Neplanocin A exhibited marked inhibition of L1210 leukemia growth in vivo, whereas 23 synthetic derivatives with modifications at the 2' or 3'-positions of the cyclopentene group demonstrated only weak cytotoxicity against L5178Y cells in vitro and lacked comparable in vivo efficacy [1]. This structure-activity relationship (SAR) finding underscores that minor structural alterations to the parent (-)-neplanocin A scaffold substantially compromise antitumor activity, highlighting the unique pharmacophore requirements of the natural product.

Antitumor In vivo L1210 leukemia

Broad-Spectrum Antiviral Activity Profile: (-)-Neplanocin A Exhibits Therapeutic Selectivity Index Range of 50-4,000 Across Virus Families

(-)-Neplanocin A demonstrates broad-spectrum antiviral activity against DNA viruses (vaccinia), negative-sense RNA viruses (parainfluenza, measles, vesicular stomatitis), and double-stranded RNA viruses (reo) in vitro, with minimum inhibitory concentrations (MIC) ranging from 0.01 to 4 μg/mL depending on the cell system employed [1]. Critically, the compound exhibits a favorable therapeutic selectivity index ranging from 50 to 4,000, reflecting the separation between antiviral efficacy and host cell cytotoxicity [1]. In comparative studies against rotavirus, (-)-neplanocin A achieved a minimum inhibitory concentration of 0.2 μg/mL with a selectivity index greater than 20 [2].

Antiviral Selectivity index Broad-spectrum

Enzyme Inhibition Specificity: (-)-Neplanocin A Retains SAH Hydrolase Inhibitory Activity While 7-Deaza Modification Abolishes Activity Entirely

Comprehensive structure-activity relationship (SAR) analysis of neplanocin A analogues revealed that modification of the adenine moiety to 7-deazaadenine completely eliminates SAH hydrolase inhibitory activity, whereas 3-deazaadenine modification maintains inhibitory activity [1]. This SAR finding identifies N-7 of the adenine ring as an essential hydrogen bonding acceptor in the enzyme active site and establishes (-)-neplanocin A (containing intact adenine) as the optimal pharmacophore template [1]. 6'-Fluoroneplanocin A (2) emerged as the most potent inhibitor in this study (IC50 = 0.24 μM) and demonstrated potent anti-VSV activity (EC50 = 0.43 μM), providing a benchmark for comparative SAR studies [1].

SAH hydrolase Structure-activity relationship Enzyme inhibition

High-Value Research and Procurement Application Scenarios for (-)-Neplanocin A Based on Quantitative Evidence


Broad-Spectrum Antiviral Discovery and Mechanism-of-Action Studies Targeting SAH Hydrolase-Dependent Viral Replication

(-)-Neplanocin A serves as an essential positive control and tool compound for antiviral discovery programs targeting negative-sense RNA viruses (vesicular stomatitis, parainfluenza, measles), DNA viruses (vaccinia), and double-stranded RNA viruses (reo) [1]. The compound's irreversible SAH hydrolase inhibition mechanism (Ki = 8.39 nM) provides sustained target engagement, making it ideal for investigating the role of SAM-dependent methylation in viral replication [1]. With an ID50 of 0.07 μg/mL against vesicular stomatitis virus—4.3-fold more potent than the reversible inhibitor 3-deazaneplanocin A (0.3 μg/mL)—(-)-neplanocin A is the preferred benchmark for evaluating novel antiviral candidates in this virus family [2]. The wide therapeutic selectivity index range (50-4,000) also makes it suitable for antiviral screening campaigns requiring clear efficacy-toxicity discrimination [1].

Enantiomer-Specific Cancer Pharmacology and Stereochemistry-Dependent Target Engagement Studies

The demonstrated differential cytotoxicity between (-)-neplanocin A and its (+)-enantiomer across multiple cancer cell lines establishes this compound as a critical tool for investigating stereochemistry-dependent anticancer mechanisms [1]. Researchers studying adenosine-interacting enzymes (SAH hydrolase, adenosine kinase, adenosine deaminase) can utilize (-)-neplanocin A to probe stereospecific binding interactions, as molecular docking studies confirm differential binding energies between enantiomers at these targets [1]. Procurement of the correct (-)-enantiomer is essential for studies of natural product stereochemistry effects on tumor suppression, particularly given the observed cell-type-dependent sensitivity variations that provide insights into tissue-specific anticancer mechanisms [1].

In Vivo Leukemia Model Studies and Benchmarking of Synthetic Carbocyclic Nucleoside Analogs

(-)-Neplanocin A demonstrates marked in vivo growth inhibition of L1210 leukemia, whereas 23 synthetic derivatives with cyclopentene modifications fail to achieve comparable in vivo efficacy [1]. This performance gap establishes (-)-neplanocin A as the essential positive control for in vivo oncology studies in murine leukemia models (L1210, P388) and for benchmarking novel synthetic carbocyclic nucleoside analogs [1]. The compound's validated in vivo antitumor activity provides a reference standard against which new chemical entities can be quantitatively compared, enabling rigorous assessment of whether structural modifications improve upon or diminish the natural product's therapeutic potential [1].

SAH Hydrolase Inhibitor SAR Studies and Pharmacophore Mapping of the Adenine Binding Pocket

Structure-activity relationship studies have demonstrated that modification of (-)-neplanocin A's adenine moiety to 7-deazaadenine completely abolishes SAH hydrolase inhibitory activity, establishing N-7 as an essential hydrogen bonding acceptor and positioning the parent compound as the optimal pharmacophore template [1]. Researchers engaged in SAH hydrolase inhibitor design can utilize (-)-neplanocin A as the reference scaffold for mapping critical binding interactions in the enzyme active site. The compound's well-characterized inhibition parameters (Ki = 8.39 nM, irreversible mechanism) and the availability of comparative SAR data on 6'-fluoro, 3-deaza, and 7-deaza modifications provide a comprehensive framework for rational drug design efforts targeting this validated antiviral and anticancer enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Neplanocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.